molecular formula C8H8 B1207186 3,6-Dimethylidenecyclohexa-1,4-diene CAS No. 502-86-3

3,6-Dimethylidenecyclohexa-1,4-diene

Cat. No. B1207186
CAS RN: 502-86-3
M. Wt: 104.15 g/mol
InChI Key: NRNFFDZCBYOZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-quinodimethane is a quinodimethane.

Scientific Research Applications

Chemical Reactivity and Applications

3,6-Dimethylidenecyclohexa-1,4-diene, and its derivatives, have been studied for their unique chemical reactivity and applications in synthetic chemistry. For instance, 3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene has been shown to react with electron-rich heterocycles and trimethoxybenzene in a regioselective manner, producing 2-aryl substituted p-xylenes. This reaction, catalyzed by zinc dichloride or concentrated sulfuric acid, highlights the compound's potential in the regioselective arylation of aromatic compounds (Alonso & Yus, 1991).

Structural Studies and Properties

The molecular and crystal structures of various cyclohexa-1,4-diene derivatives have been analyzed to understand their conformational behavior. For example, studies on tetraphenyl-3,6-dicarbomethoxycyclohexa-1,4-diene and dimethyl derivatives revealed insights into their bond lengths and planarity, which are essential for understanding their chemical properties and reactivity (Bennett & Purdham, 1978).

Decomposition and Pyrolysis Studies

The thermal decomposition of derivatives like cis-3,6-dimethylcyclohexa-1,4-diene has been studied, revealing insights into their decomposition pathways. Such studies are crucial in fields like combustion modeling, as they provide fundamental understanding of the stability and reaction mechanisms of these compounds under thermal stress (Frey, Krantz & Stevens, 1969).

Applications in Organic Synthesis

These compounds also find applications in organic synthesis. For example, 3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene reacts with silyl enol ethers derived from ketones to yield α-arylated ketones. This demonstrates its utility in the regioselective functionalization of ketones, a crucial reaction in organic synthesis (Alonso & Yus, 1991).

properties

CAS RN

502-86-3

Product Name

3,6-Dimethylidenecyclohexa-1,4-diene

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

IUPAC Name

3,6-dimethylidenecyclohexa-1,4-diene

InChI

InChI=1S/C8H8/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H2

InChI Key

NRNFFDZCBYOZJY-UHFFFAOYSA-N

SMILES

C=C1C=CC(=C)C=C1

Canonical SMILES

C=C1C=CC(=C)C=C1

Other CAS RN

502-86-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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